![molecular formula C6H4BrN3 B1371962 5-溴-1H-吡唑并[3,4-c]吡啶 CAS No. 929617-35-6](/img/structure/B1371962.png)
5-溴-1H-吡唑并[3,4-c]吡啶
描述
“5-Bromo-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.02 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, where N-1 and N-2 are accessed through protection-group and N-alkylation reactions .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1H-pyrazolo[3,4-c]pyridine” is represented by the InChI code 1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) .
Chemical Reactions Analysis
In a two-component reaction, a bond is formed between the C8a carbon and the N9 nitrogen, and between the carbons C4a and C4 .
Physical And Chemical Properties Analysis
“5-Bromo-1H-pyrazolo[3,4-c]pyridine” is a solid substance . It has a molecular weight of 198.02 . The compound is stored in a refrigerator and shipped at room temperature .
科学研究应用
治疗剂研究
该化合物的结构与嘌呤碱基相似,使其能够模拟生物化合物,使其成为抗炎、抗病毒和抗癌药物的候选药物。其潜在的治疗应用是一个活跃的研究领域 .
抗病毒和抗肿瘤应用
该化合物衍生物的结构与核碱基相似,可能作为代谢物起作用,并表现出抗病毒和抗肿瘤特性。它们已显示出对各种癌细胞的显着细胞毒活性 .
抗焦虑药物成分
吡唑并吡啶,包括 5-溴-1H-吡唑并[3,4-c]吡啶的衍生物,是卡他唑和依他唑等抗焦虑药物的一部分。它们有助于治疗焦虑症 .
肺动脉高压的治疗
该化合物还在研究其在治疗肺动脉高压的药物利奥西呱中的作用,展示了它在心血管研究中的重要性 .
癌症治疗研究
吡唑并[3,4-c]吡啶核心因其结构与参与细胞增殖和分化的生物活性化合物相似而正在探索其在癌症治疗中的功效 .
矢量功能化
作用机制
Target of Action
5-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound Pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been associated with tropomyosin receptor kinases (trks) . TRKs play a crucial role in cell proliferation and differentiation .
Mode of Action
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as trk inhibitors . They inhibit TRKA, a subtype of TRKs, thereby potentially preventing the continuous activation and overexpression that can lead to cancer .
Biochemical Pathways
Trks, which are potential targets of related compounds, are involved in several signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with cell proliferation, differentiation, and survival .
Pharmacokinetics
One of the pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which might give some insights into the pharmacokinetics of 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
Result of Action
Related compounds have shown significant inhibitory activity in certain cancer cell lines .
安全和危害
未来方向
Future research directions include the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrating how these compounds can be selectively elaborated along multiple growth-vectors . This strategy involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
生化分析
Biochemical Properties
5-Bromo-1H-pyrazolo[3,4-c]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 5-Bromo-1H-pyrazolo[3,4-c]pyridine has been found to interact with cytochrome P450 enzymes, which are essential for drug metabolism .
Cellular Effects
The effects of 5-Bromo-1H-pyrazolo[3,4-c]pyridine on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, 5-Bromo-1H-pyrazolo[3,4-c]pyridine influences gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Bromo-1H-pyrazolo[3,4-c]pyridine exerts its effects through several mechanisms. It binds to the active site of TRKs, preventing the phosphorylation of key tyrosine residues and thereby inhibiting kinase activity . This inhibition disrupts the downstream signaling cascades that are essential for cell proliferation and survival. Additionally, 5-Bromo-1H-pyrazolo[3,4-c]pyridine can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1H-pyrazolo[3,4-c]pyridine have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 5-Bromo-1H-pyrazolo[3,4-c]pyridine can lead to sustained inhibition of TRK activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of 5-Bromo-1H-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
5-Bromo-1H-pyrazolo[3,4-c]pyridine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 5-Bromo-1H-pyrazolo[3,4-c]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its localization and accumulation in specific tissues and organs .
Subcellular Localization
The subcellular localization of 5-Bromo-1H-pyrazolo[3,4-c]pyridine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with its target enzymes and proteins . The subcellular distribution of 5-Bromo-1H-pyrazolo[3,4-c]pyridine can influence its efficacy and specificity in biochemical reactions .
属性
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKMQORQDZRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672013 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929617-35-6 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

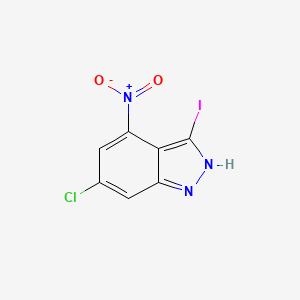
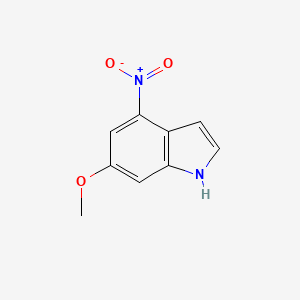

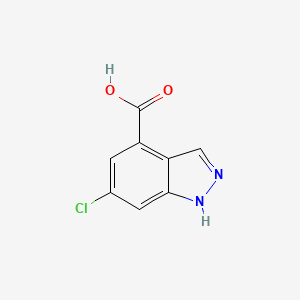

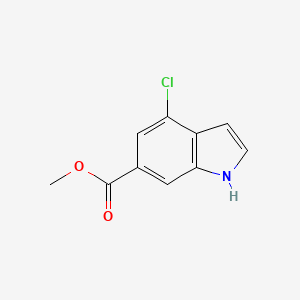
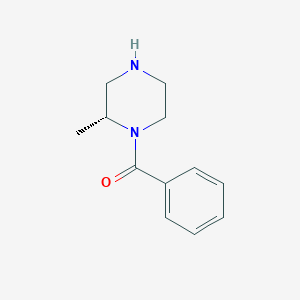
![2,4-Dibromobenzo[d]thiazole](/img/structure/B1371890.png)
![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)


![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)